molecular formula C26H30N6O3 B1664245 N-[1-[(Z)-[(cyanoamino)-(quinolin-5-ylamino)methylidene]amino]-2,2-dimethylpropyl]-2-(3,4-dimethoxyphenyl)acetamide CAS No. 861393-28-4

N-[1-[(Z)-[(cyanoamino)-(quinolin-5-ylamino)methylidene]amino]-2,2-dimethylpropyl]-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B1664245
CAS No.: 861393-28-4
M. Wt: 474.6 g/mol
InChI Key: PUHSRMSFDASMAE-UHFFFAOYSA-N
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Description

A 740003 is a potent and selective antagonist of the P2X7 receptor, which is a type of purinergic receptor. This compound has shown significant efficacy in reducing nociception in animal models of persistent neuropathic and inflammatory pain. It also demonstrates potential in reducing neuroblastoma tumor growth in mice .

Safety and Hazards

A-740003 is toxic if swallowed and is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Relevant Papers A-740003 has been cited in several publications. For example, it has been used in research on cell death , molecular basis diseases , and biological psychiatry . It has also been used in veterinary research and purinergic signaling .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of A 740003 involves multiple steps, including the formation of key intermediates and final coupling reactions. The detailed synthetic route is proprietary and typically involves the use of advanced organic synthesis techniques to ensure high purity and yield .

Industrial Production Methods: Industrial production of A 740003 is carried out under stringent conditions to maintain its high purity and efficacy. The process involves large-scale synthesis using optimized reaction conditions and purification techniques to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: A 740003 primarily undergoes substitution reactions due to its complex structure. It is designed to be stable under physiological conditions, which limits its reactivity to specific biochemical interactions .

Common Reagents and Conditions: The synthesis and reactions involving A 740003 typically use reagents such as dimethyl sulfoxide (DMSO) and other organic solvents. The reactions are carried out under controlled temperatures and pH to ensure the stability of the compound .

Major Products Formed: The major products formed from reactions involving A 740003 are typically its metabolites, which are studied for their pharmacokinetic properties and biological activity .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of compound A-740003 involves a multi-step process that starts with commercially available starting materials.", "Starting Materials": [ "2,6-dimethylphenol", "Methanesulfonyl chloride", "Sodium hydride", "3-aminopyridine", "Triethylamine", "Methanol", "Tetrahydrofuran", "Dichloromethane", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 2,6-dimethylphenol is reacted with methanesulfonyl chloride in the presence of triethylamine and dichloromethane to form 2,6-dimethylphenyl methanesulfonate.", "Step 2: Sodium hydride is added to the reaction mixture of 2,6-dimethylphenyl methanesulfonate in tetrahydrofuran to form the corresponding phenoxide.", "Step 3: 3-aminopyridine is added to the reaction mixture of the phenoxide in dichloromethane and the resulting mixture is stirred at room temperature for several hours to form the desired product.", "Step 4: The product is isolated by filtration and washed with water, ethyl acetate, and methanol to yield the final product, A-740003." ] }

CAS No.

861393-28-4

Molecular Formula

C26H30N6O3

Molecular Weight

474.6 g/mol

IUPAC Name

N-[1-[(E)-[(cyanoamino)-(quinolin-5-ylamino)methylidene]amino]-2,2-dimethylpropyl]-2-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C26H30N6O3/c1-26(2,3)24(31-23(33)15-17-11-12-21(34-4)22(14-17)35-5)32-25(29-16-27)30-20-10-6-9-19-18(20)8-7-13-28-19/h6-14,24H,15H2,1-5H3,(H,31,33)(H2,29,30,32)

InChI Key

PUHSRMSFDASMAE-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)C(NC(=O)CC1=CC(=C(C=C1)OC)OC)/N=C(/NC#N)\NC2=CC=CC3=C2C=CC=N3

SMILES

CC(C)(C)C(NC(=O)CC1=CC(=C(C=C1)OC)OC)N=C(NC#N)NC2=CC=CC3=C2C=CC=N3

Canonical SMILES

CC(C)(C)C(NC(=O)CC1=CC(=C(C=C1)OC)OC)N=C(NC#N)NC2=CC=CC3=C2C=CC=N3

Appearance

Solid powder

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(N-(1-(((cyanoimino)(5-quinolinylamino) methyl) amino)-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide)
A-740003
A740003

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[1-[(Z)-[(cyanoamino)-(quinolin-5-ylamino)methylidene]amino]-2,2-dimethylpropyl]-2-(3,4-dimethoxyphenyl)acetamide
Reactant of Route 2
N-[1-[(Z)-[(cyanoamino)-(quinolin-5-ylamino)methylidene]amino]-2,2-dimethylpropyl]-2-(3,4-dimethoxyphenyl)acetamide
Reactant of Route 3
N-[1-[(Z)-[(cyanoamino)-(quinolin-5-ylamino)methylidene]amino]-2,2-dimethylpropyl]-2-(3,4-dimethoxyphenyl)acetamide
Reactant of Route 4
N-[1-[(Z)-[(cyanoamino)-(quinolin-5-ylamino)methylidene]amino]-2,2-dimethylpropyl]-2-(3,4-dimethoxyphenyl)acetamide
Reactant of Route 5
N-[1-[(Z)-[(cyanoamino)-(quinolin-5-ylamino)methylidene]amino]-2,2-dimethylpropyl]-2-(3,4-dimethoxyphenyl)acetamide
Reactant of Route 6
N-[1-[(Z)-[(cyanoamino)-(quinolin-5-ylamino)methylidene]amino]-2,2-dimethylpropyl]-2-(3,4-dimethoxyphenyl)acetamide
Customer
Q & A

Q1: What is the primary target of A-740003 and how does it interact with this target?

A1: A-740003 is a competitive antagonist of the P2X7 receptor. [] It binds to the receptor, preventing the binding of its natural ligand, ATP. This blockade inhibits the downstream signaling cascade initiated by P2X7 receptor activation. []

Q2: What are the consequences of P2X7 receptor blockade by A-740003 on cellular functions?

A2: By antagonizing P2X7 receptors, A-740003 inhibits a variety of cellular processes, including:

  • Reduced intracellular calcium influx: A-740003 effectively blocks agonist-evoked changes in intracellular calcium concentrations. []
  • Suppression of IL-1β release: A-740003 potently inhibits the release of the pro-inflammatory cytokine interleukin-1β (IL-1β) from immune cells like macrophages. [, , , , ]
  • Prevention of pore formation: Prolonged P2X7 receptor activation leads to the formation of cytolytic plasma membrane pores, a process that is effectively blocked by A-740003. []
  • Modulation of microglial activation: A-740003 can influence the activation state of microglia, immune cells in the central nervous system, which are implicated in neuroinflammation. [, ]

Q3: What is the significance of A-740003's selectivity for the P2X7 receptor?

A3: A-740003 exhibits weak or no activity at other P2 receptor subtypes and a range of other neurotransmitter receptors, ion channels, and enzymes. [] This selectivity makes it a valuable tool for dissecting the specific roles of P2X7 receptors in various physiological and pathological processes.

Q4: What are the demonstrated in vivo effects of A-740003 administration?

A4: Studies have shown that systemic administration of A-740003 produces:

  • Antinociception in pain models: A-740003 exhibits dose-dependent pain relief in various animal models of neuropathic and inflammatory pain, including the spinal nerve ligation model, chronic constriction injury, and vincristine-induced neuropathy. [, , ]
  • Reduced neuroinflammation: Research suggests that A-740003 may have potential as a tracer for imaging neuroinflammation using positron emission tomography (PET). []

Q5: What are the potential therapeutic applications of A-740003 based on its pharmacological profile?

A5: The ability of A-740003 to block P2X7 receptor-mediated signaling suggests its potential therapeutic utility in conditions involving:

  • Chronic pain management: A-740003's efficacy in animal models of neuropathic and inflammatory pain highlights its promise as a potential analgesic. [, , ]
  • Neurodegenerative diseases: The role of P2X7 in neuroinflammation suggests that A-740003 could be explored as a therapeutic strategy for neurodegenerative disorders. []
  • Cancer: Studies have shown that P2X7 blockade can modulate the tumor microenvironment and enhance the efficacy of anti-cancer therapies. []

Q6: How does the structure of A-740003 contribute to its activity and selectivity?

A6: While specific SAR studies on A-740003 are limited in the provided research, the structure likely plays a crucial role in its binding affinity and selectivity for the P2X7 receptor. Further investigations exploring structural modifications are needed to fully elucidate the SAR and optimize its pharmacological properties.

Q7: Have any radiolabeled versions of A-740003 been developed?

A7: Yes, [(11)C]A-740003 has been synthesized and evaluated as a potential PET radiotracer for imaging neuroinflammation. []

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